![molecular formula C15H19NO2S B5623263 4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5623263.png)
4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
Overview
Description
"4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one" is part of a broader class of compounds known for their complex molecular architecture, which includes a spiro arrangement incorporating both sulfur and nitrogen within a bicyclic system. This structural motif has been explored for various biological and chemical properties.
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the spiro ring system through reactions such as cyclocondensation, employing key intermediates like cyclohexylidene hydrazine and thioglycollic acid in a solvent like DMF (Dimethylformamide). The process may include specific reactions tailored to introduce the methoxyphenyl group at the 4-position, showcasing the compound's synthetic complexity and the precision required in its preparation (Singh et al., 2021).
Scientific Research Applications
Antimicrobial Activity
4-(4-Methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit moderate to good activity against various microbes, including S. aureus, E. coli, P. aeruginosa, and B. subtilis (Singh et al., 2021). Further, spiro thiazolinone heterocyclic compounds, including derivatives of 4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one, have shown higher antimicrobial activities as the fusion of heterocyclic rings increases (Patel & Patel, 2015).
Antiviral Activity
Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown significant potential in antiviral drug development. Certain compounds in this category have demonstrated the ability to inhibit human coronavirus and influenza virus replication, indicating their relevance for antiviral drug development (Apaydın et al., 2019). Additionally, N-cyclohexylidene-N-phenylamines derivatives have shown antibacterial, antifungal, and nematicidal activities, suggesting a broad spectrum of potential applications in antiviral and antimicrobial treatments (Srinivas, Nagaraj, & Reddy, 2008).
Anticancer Activity
New 1-thia-azaspiro[4.5]decane derivatives have been synthesized and shown to exhibit moderate to high inhibition activities against various cancer cell lines, such as HepG-2, PC-3, and HCT116. This demonstrates their potential utility in anticancer therapies (Flefel et al., 2017).
Synthesis and Applications in Chemistry
The chemical synthesis of 4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its derivatives is an area of interest due to its applications in medicinal chemistry. For instance, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane is a notable achievement, involving steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without reversing stereochemistry (Mai et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-18-13-7-5-12(6-8-13)16-14(17)11-19-15(16)9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXYXKQZSIGGDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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